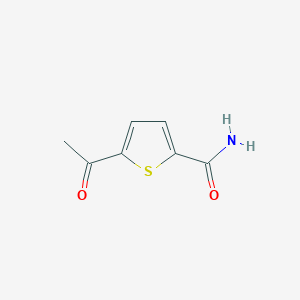

5-Acetylthiophene-2-carboxamide

Description

Significance of Thiophene (B33073) Core in Medicinal Chemistry and Organic Synthesis

The thiophene nucleus is a recurring motif in a vast array of biologically active compounds and functional organic materials. Its importance is underscored by its classification as a "privileged structure" in medicinal chemistry.

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. The thiophene ring fits this description, serving as a versatile pharmacophore—the essential part of a molecule that confers its pharmacological activity. nih.gov Its ability to act as a bioisostere for the benzene (B151609) ring allows for the modification of physicochemical properties such as solubility and metabolism while maintaining or enhancing biological interactions. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. researchgate.net

The therapeutic applications of thiophene derivatives are extensive and well-documented. nih.gov A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) contain a thiophene moiety, highlighting their clinical importance. nih.govrsc.org These compounds have demonstrated a wide range of pharmacological activities, including:

Anticancer: Thiophene derivatives have been investigated for their ability to inhibit cancer cell growth and induce apoptosis. ontosight.ainih.govmdpi.com

Anti-inflammatory: Compounds like tiaprofenic acid and tinoridine (B109012) are known for their anti-inflammatory properties. researchgate.netnih.gov

Antimicrobial and Antifungal: Many thiophene derivatives exhibit potent activity against various bacteria and fungi. nih.govontosight.ai

Antiviral: Certain thiophene derivatives have been explored for their potential to combat viral infections. smolecule.com

Anticonvulsant and Antipsychotic: The thiophene scaffold is present in drugs used to treat neurological and psychiatric disorders. nih.govnih.gov

Beyond medicine, the unique electronic properties of thiophene make it a valuable component in material science. Thiophene-based polymers and oligomers are integral to the development of organic electronics, including:

Organic Light-Emitting Diodes (OLEDs) nih.govnumberanalytics.com

Organic Photovoltaics (OPVs) numberanalytics.com

Organic Field-Effect Transistors (OFETs) nih.govnumberanalytics.com

In the field of catalysis, thiophene and its derivatives can act as ligands for metal ions, forming coordination complexes that are useful in various chemical transformations. longdom.org They are also employed as corrosion inhibitors for metals. eprajournals.com

Contextualizing 5-Acetylthiophene-2-carboxamide within Thiophene Chemistry

This compound is a specific derivative that embodies the characteristic features of the thiophene carboxamide class of compounds. Its structure, featuring both an acetyl and a carboxamide group attached to the thiophene ring, makes it a subject of interest in medicinal chemistry research and as an intermediate in organic synthesis. tantuchemicals.comchemicalbook.com The presence of these functional groups provides sites for further chemical modification, allowing for the synthesis of a diverse library of related compounds with potentially unique biological activities. smolecule.com For instance, it has been utilized as a reagent in the synthesis of a novel thiazolythiopropanolamine with β-adrenergic blocking action. chemicalbook.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 68257-89-6 |

| Molecular Formula | C₇H₇NO₂S |

| Molecular Weight | 169.2 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)C1=CC=C(S1)C(=O)N |

| Appearance | Light yellow solid |

Table generated from data in search results. smolecule.com

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One common method involves the conversion of 5-acetylthiophene-2-carboxylic acid into its corresponding amide. This transformation can be accomplished by reacting the carboxylic acid with ammonia (B1221849) or an amine in the presence of a coupling agent. smolecule.com Another approach is through the direct acylation of a thiophene derivative to introduce the acetyl group. smolecule.com

Research Applications of this compound

While specific, in-depth research on the biological activities of this compound is not extensively documented in the provided search results, its role as a chemical intermediate and a scaffold for further drug development is evident. smolecule.comtantuchemicals.com Thiophene carboxamides, as a class, are actively investigated for a variety of therapeutic applications. For example, derivatives have been studied as potential inhibitors of sphingomyelin (B164518) synthase 2 for the treatment of dry eye disease. nih.gov Others have been synthesized as biomimetics of the anticancer agent Combretastatin A-4. nih.gov Given these broader trends, this compound holds potential as a precursor for the synthesis of novel compounds with diverse pharmacological profiles. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

5-acetylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVJHFSCKAFLGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596662 | |

| Record name | 5-Acetylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68257-89-6 | |

| Record name | 5-Acetyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68257-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiophenecarboxamide, 5-acetyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Acetylthiophene 2 Carboxamide and Its Analogs

Classical Approaches for Thiophene-2-carboxamide Synthesis

The traditional routes to thiophene-2-carboxamides have laid the groundwork for more advanced synthetic methodologies. These classical approaches often involve the construction of the thiophene (B33073) ring itself or the modification of pre-existing thiophene scaffolds.

Cyclization Reactions of Precursor Derivatives

The formation of the thiophene ring through cyclization is a fundamental strategy. nih.gov One common approach involves the reaction of a compound containing a reactive methylene (B1212753) group with a source of sulfur, leading to the closure of the five-membered ring. For instance, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds can lead to the formation of substituted thiophene-2-carboxamide derivatives. nih.gov This process proceeds through the initial formation of a sulfide (B99878) intermediate, followed by an intramolecular cyclization. nih.gov

Another established method is the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are heated with a sulfurizing agent like phosphorus pentasulfide to yield the thiophene core. pharmaguideline.comnih.gov This method, while effective, often requires harsh reaction conditions.

Gewald Reaction and its Variants for Aminothiophene-3-carboxamides

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism is believed to start with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction has led to numerous variations. researchgate.nettubitak.gov.tr For example, a four-component reaction has been developed that combines a Michael addition with the Gewald reaction, allowing for the synthesis of diverse and biologically active 2-aminothiophenes. nih.gov These aminothiophene products, specifically those with a carboxamide group at the 3-position, serve as valuable intermediates that can be further functionalized.

Amidation Reactions from Thiophene-2-carboxylic Acid Derivatives

A straightforward approach to synthesizing thiophene-2-carboxamides involves the amidation of thiophene-2-carboxylic acid or its more reactive derivatives. google.combohrium.com Thiophene-2-carboxylic acid itself can be prepared by the oxidation of 2-acetylthiophene. wikipedia.org The direct amidation of the carboxylic acid with an amine is possible but often requires coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or activating agents to facilitate the reaction. bohrium.com

A more common and efficient method is the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride, with an amine. google.comlibretexts.org The acyl chloride can be readily prepared from the corresponding carboxylic acid using reagents like thionyl chloride. google.comlibretexts.org This method is often preferred due to the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine to form the desired amide. libretexts.orgnih.gov

| Starting Material | Reagent(s) | Product | Reference(s) |

| Thiophene-2-carboxylic acid | Amine, Coupling Agent (e.g., EDC, DMAP) | Thiophene-2-carboxamide | nih.gov |

| Thiophene-2-carbonyl chloride | Amine, Base (e.g., Triethylamine) | Thiophene-2-carboxamide | google.com |

Advanced Synthetic Techniques for 5-Acetylthiophene-2-carboxamide Derivatives

Modern organic synthesis has seen the advent of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. These advanced techniques are instrumental in the synthesis and functionalization of complex molecules like this compound derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing a versatile toolkit for the synthesis of substituted thiophenes.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. youtube.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.comtandfonline.com For the synthesis of 5-arylthiophene-2-carboxamide derivatives, a common strategy is the coupling of a 5-halothiophene-2-carboxamide with an arylboronic acid. researchgate.net This approach allows for the introduction of a wide variety of aryl groups at the 5-position of the thiophene ring. tandfonline.comresearchgate.net

| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |

| 5-Bromothiophene-2-sulfonamide | Arylboronic acid | Pd(0) catalyst | 5-Arylthiophene-2-sulfonamide | researchgate.net |

| 2,5-Dibromothiophene | Arylboronic acid | Palladium(II) complex | 2,5-Diarylthiophene | tandfonline.com |

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. acs.orgthieme-connect.com In this approach, a C-H bond on the thiophene ring is directly activated and coupled with an aryl halide or another suitable coupling partner. acs.orgthieme-connect.com Palladium catalysts are frequently employed for this transformation. acs.orgmdpi.comnih.gov For instance, the direct arylation of thiophene derivatives at the C2 or C5 position can be achieved with high regioselectivity. acs.orgnih.gov This methodology has been successfully applied to the synthesis of 2-arylated and 2,5-diarylated thiophenes, even allowing for the sequential introduction of two different aryl groups. acs.orgacs.org The choice of directing group on the thiophene substrate can significantly influence the regioselectivity of the C-H arylation. researchgate.net

| Thiophene Substrate | Arylating Agent | Catalyst System | Product | Reference(s) |

| 3-(Methylsulfinyl)thiophene | Aryl bromide | Pd(dba)2, Ligand | 2-Aryl-3-(methylsulfinyl)thiophene | acs.orgthieme-connect.com |

| Thieno[3,2-b]pyridine | Aryl halide | Pd(OAc)2, Ligand | 3-Arylthieno[3,2-b]pyridine | mdpi.com |

| Benzo[b]thiophene 1,1-dioxide | Arylboronic acid | Pd(II) catalyst | 2-Arylbenzo[b]thiophene 1,1-dioxide | nih.gov |

Green Chemistry Principles in the Synthesis of Thiophene Carboxamides

Ultrasound-Assisted Synthetic Protocols

In the context of amide synthesis, ultrasound irradiation has been effectively employed to drive the condensation of carboxylic acids and amines. For the synthesis of this compound and its analogs, an ultrasound-assisted approach would typically involve the reaction of 5-acetylthiophene-2-carboxylic acid with an appropriate amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in a suitable solvent under ultrasonic irradiation.

While a specific protocol for the ultrasound-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the principles of sonochemical amide synthesis are well-established for a variety of substrates. ijariie.comresearchgate.net Research on the ultrasound-assisted synthesis of other heterocyclic carboxamides has demonstrated significant rate enhancements and high yields. researchgate.netnih.gov For instance, the synthesis of novel 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides via a three-component reaction under ultrasound irradiation highlights the efficiency of this method, offering good to excellent yields in shorter reaction times and with a cleaner reaction profile. researchgate.net Similarly, the ultrasound-promoted synthesis of hydrazine (B178648) carboxamides was found to be significantly faster and more productive than conventional heating methods. nih.gov

A plausible ultrasound-assisted protocol for the synthesis of this compound is outlined in the table below, based on general findings in the field.

Table 1: Illustrative Ultrasound-Assisted Synthesis of this compound

| Parameter | Description |

| Reactants | 5-Acetylthiophene-2-carboxylic acid, Amine Source (e.g., aqueous ammonia) |

| Solvent | Aprotic polar solvent (e.g., THF, Dioxane) |

| Ultrasound Frequency | 20-60 kHz |

| Power | 100-300 W |

| Temperature | Ambient to slightly elevated (e.g., 30-50 °C) |

| Reaction Time | 15-90 minutes |

| Advantages | Rapid reaction rates, high yields, energy efficiency, mild conditions. ijariie.com |

This method is anticipated to proceed more rapidly than conventional heating methods, which often require several hours to reach completion. The use of ultrasound can also potentially reduce the formation of side products, leading to a purer final compound.

Catalyst-Free Conditions

The synthesis of amides directly from carboxylic acids and amines without the use of a catalyst is a highly desirable process in organic synthesis, aligning with the principles of green chemistry by reducing chemical waste and avoiding potentially toxic or expensive catalysts. For the synthesis of this compound, a catalyst-free approach would involve the direct condensation of 5-acetylthiophene-2-carboxylic acid with an amine.

Recent research has demonstrated the feasibility of catalyst-free amidations under specific reaction conditions, such as elevated temperatures or hydrothermal synthesis. sci-hub.sersc.org One effective method involves conducting the reaction at higher temperatures in an environmentally benign and recyclable solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org This approach has been shown to be applicable to a wide range of carboxylic acids, including aromatic, aliphatic, and α,β-unsaturated acids, providing the corresponding amides in high yields. rsc.org The reaction is believed to proceed through the thermal dehydration of the intermediate ammonium carboxylate salt.

Another promising catalyst-free method is hydrothermal synthesis, where the reaction is carried out in water at elevated temperatures and pressures. sci-hub.se This technique has been successfully used for the direct synthesis of a variety of amides from their corresponding carboxylic acids and amines, with yields reaching up to 90% within a few hours. sci-hub.se The reaction is thought to proceed via a direct nucleophilic attack of the amine on the carboxylic acid, facilitated by the unique properties of water under hydrothermal conditions.

The key parameters for a potential catalyst-free synthesis of this compound are summarized in the table below.

Table 2: Overview of Catalyst-Free Synthetic Conditions for Amidation

| Method | Solvent | Temperature | Reaction Time | Key Findings |

| High-Temperature | DMSO | ~120-150 °C | 12-24 hours | Broad substrate scope, high yields (up to 95%), environmentally friendly solvent. rsc.org |

| Hydrothermal | Water | ~150-250 °C | 1-5 hours | Rapid reaction, high yields, clean process, applicable to various amines and acids. sci-hub.se |

These catalyst-free methods offer significant advantages in terms of process simplicity, cost-effectiveness, and environmental impact. The absence of a catalyst eliminates the need for its subsequent removal from the reaction mixture, simplifying the work-up procedure and reducing the potential for product contamination. For the industrial-scale production of this compound, these catalyst-free approaches present a viable and sustainable alternative to traditional catalyzed reactions.

Spectroscopic and Crystallographic Elucidation of 5 Acetylthiophene 2 Carboxamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise structure of 5-Acetylthiophene-2-carboxamide can be confirmed.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons, offering valuable insights into the molecular structure. A typical analysis reveals signals for the acetyl methyl protons, the thiophene (B33073) ring protons, and the carboxamide protons.

The protons of the amide group (-CONH₂) typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible hydrogen exchange. The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The methyl protons of the acetyl group are in a relatively shielded environment and appear as a sharp singlet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| CH₃ | ~2.5 | Singlet | Protons of the acetyl group |

| Thiophene-H | ~7.6 | Doublet | Proton at position 3 of the thiophene ring |

| Thiophene-H | ~7.8 | Doublet | Proton at position 4 of the thiophene ring |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp², sp³, carbonyl) and its local electronic environment.

The spectrum is expected to show signals for the two carbonyl carbons (acetyl and carboxamide), the four carbons of the thiophene ring, and the methyl carbon of the acetyl group. The carbonyl carbons are the most deshielded and appear at the downfield end of the spectrum. The thiophene ring carbons resonate in the aromatic region, and the methyl carbon appears at the upfield end.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| CH₃ | ~26 | Methyl carbon of the acetyl group |

| Thiophene-C | ~125-150 | Carbons of the thiophene ring |

| C=O (carboxamide) | ~163 | Carbonyl carbon of the carboxamide group |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups. libretexts.orglibretexts.orgoregonstate.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the acetyl and carboxamide moieties.

The most prominent features in the IR spectrum include the stretching vibrations of the N-H bonds of the primary amide, which typically appear as two distinct bands in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the acetyl and carboxamide groups are also readily identifiable as strong absorption bands in the region of 1630-1700 cm⁻¹. The C-H stretching of the thiophene ring is usually observed around 3100 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3100 - 3500 (two bands) |

| Aromatic (C-H) | Stretching | ~3100 |

| Acetyl (C=O) | Stretching | ~1660 - 1680 |

| Carboxamide (C=O) | Stretching (Amide I band) | ~1640 - 1660 |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through cleavage of the bonds adjacent to the carbonyl groups. Common fragmentation pathways for amides include the loss of the amino group (-NH₂) or the entire carboxamide group. For the acetyl group, a characteristic fragmentation is the loss of the methyl radical (-CH₃) or the acetyl group as a whole. The thiophene ring itself is relatively stable and may remain intact in some fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available as of this writing, it is expected that the molecule would exhibit a planar thiophene ring. In the solid state, hydrogen bonding between the amide N-H protons and the carbonyl oxygen atoms of neighboring molecules would likely play a significant role in the crystal packing. These intermolecular interactions would lead to the formation of extended networks, influencing the physical properties of the compound.

Advanced Spectroscopic Techniques and Conformational Analysis

Advanced spectroscopic techniques, in conjunction with computational chemistry, can provide deeper insights into the conformational preferences of this compound. The molecule can exist in different conformations due to rotation around the single bonds connecting the acetyl and carboxamide groups to the thiophene ring.

Computational studies on related thiophene derivatives suggest that the orientation of the carbonyl groups relative to the thiophene ring is influenced by a combination of steric and electronic effects. For this compound, it is likely that the conformers that minimize steric hindrance and maximize conjugation are energetically favored. Techniques such as variable-temperature NMR and two-dimensional NMR (e.g., NOESY) could be employed to experimentally investigate the conformational dynamics of the molecule in solution. nih.govmdpi.com

UV-Visible Spectroscopy

The thiophene ring itself typically exhibits absorption bands in the UV region. The presence of an acetyl group and a carboxamide group, both containing carbonyl chromophores, is expected to influence the spectral properties significantly. These groups can participate in conjugation with the thiophene ring, leading to a redshift (bathochromic shift) of the absorption maxima compared to unsubstituted thiophene. The electronic transitions are likely to be of the types π → π* and n → π. The n → π transitions, originating from the non-bonding electrons of the oxygen and nitrogen atoms in the acetyl and carboxamide groups, are generally weaker and may appear as shoulders on the more intense π → π* absorption bands.

The polarity of the solvent is also expected to play a role in the position of the absorption bands, a phenomenon known as solvatochromism. For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity due to the stabilization of the non-bonding ground state electrons through hydrogen bonding with protic solvents.

A systematic study of the UV-Visible spectrum of this compound in a range of solvents with varying polarities would be necessary to fully characterize its electronic transitions and solvatochromic behavior.

Table 1: Expected UV-Visible Absorption Characteristics of this compound

| Transition Type | Expected Wavelength Region | Expected Effect of Increasing Solvent Polarity |

|---|---|---|

| π → π* | UV Region | Bathochromic Shift (Red Shift) |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. For this compound, a detailed Hirshfeld surface analysis would provide a comprehensive understanding of its crystal packing and the forces that govern its solid-state structure.

The analysis generates a three-dimensional surface around the molecule, which can be color-coded to represent various properties, such as the normalized contact distance (dnorm). Red spots on the dnorm map highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds.

Based on the functional groups present in this compound (an acetyl group, a carboxamide group, and a thiophene ring), several types of intermolecular interactions are expected to be significant in its crystal packing. These include:

N-H···O Hydrogen Bonds: The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), which can lead to the formation of strong hydrogen bonds, often resulting in chains or dimeric motifs in the crystal structure.

C-H···O Interactions: The hydrogen atoms on the thiophene ring and the acetyl group can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carbonyl groups.

π-π Stacking: The aromatic thiophene rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would likely show distinct spikes corresponding to the prominent N-H···O hydrogen bonds and broader regions representing the more diffuse van der Waals interactions. In related thiophene carboxamide structures, H···H interactions have been shown to be the main contributors to the crystal packing researchgate.netnih.gov.

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Significance |

|---|---|---|---|

| Hydrogen Bond | N-H (amide) | C=O (carboxamide or acetyl) | High |

| Weak Hydrogen Bond | C-H (thiophene, acetyl) | C=O (carboxamide or acetyl) | Moderate |

| π-π Stacking | Thiophene Ring | Thiophene Ring | Moderate |

Conformational Preferences via Spectroscopic and Theoretical Methods

The conformational landscape of this compound is determined by the relative orientations of the acetyl and carboxamide substituents with respect to the thiophene ring. The rotation around the single bonds connecting these groups to the ring gives rise to different conformers. The planarity of the molecule is a key factor, as conjugation between the π-systems of the thiophene ring and the carbonyl groups can influence stability.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the geometries and relative energies of different conformers. For related 5-substituted 2-acetylthiophenes, studies have shown a preference for the O,S-cis conformer, where the carbonyl oxygen of the acetyl group is oriented towards the sulfur atom of the thiophene ring researchgate.net. This preference is often attributed to favorable electrostatic interactions.

For this compound, two main conformational isomers are possible due to the orientation of the acetyl group:

O,S-cis: The carbonyl oxygen of the acetyl group is directed towards the thiophene sulfur atom.

O,S-trans: The carbonyl oxygen of the acetyl group is directed away from the thiophene sulfur atom.

Similarly, the carboxamide group can also exhibit different orientations. The interplay between the acetyl and carboxamide groups, including potential intramolecular hydrogen bonding between the amide N-H and the acetyl oxygen, could further influence the conformational preferences.

Spectroscopic techniques, particularly infrared (IR) spectroscopy, can provide experimental evidence for the conformational preferences in different phases (gas, solution, solid). The carbonyl stretching frequencies (νC=O) are sensitive to the local electronic environment and can differ for various conformers. By comparing experimental IR spectra with the vibrational frequencies predicted by theoretical calculations for each conformer, it is possible to determine the dominant conformation in a given state.

Table 3: Potential Conformers of this compound

| Conformer | Description | Expected Relative Stability |

|---|---|---|

| O,S-cis | Acetyl oxygen oriented towards the thiophene sulfur. | Likely more stable |

Computational and Theoretical Investigations of 5 Acetylthiophene 2 Carboxamide Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecular systems. These methods allow for a detailed exploration of the electronic structure, stability, and reactivity of 5-Acetylthiophene-2-carboxamide from a theoretical standpoint.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometric parameters of molecules. For thiophene (B33073) derivatives, DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) or 6-31G(d,P), are employed to determine the most stable conformation (geometry optimization) of the molecule. nih.govnih.govmdpi.comresearchgate.netresearchgate.net This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles.

The optimization of the this compound structure would involve finding the minimum energy arrangement of its atoms. For similar thiophene derivatives, studies have shown that the calculated geometric parameters are generally in good agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net For instance, in a study on thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), DFT calculations accurately reproduced the bond lengths and angles observed in the solid state. researchgate.net The doping process in some thiophene-based materials has been shown to modify bond lengths and torsion angles, enhancing planarity. researchgate.net The optimized geometry is the foundational step for all further computational analyses, including the prediction of spectroscopic signatures, electronic properties, and reactivity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and reactivity.

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net Conversely, a small energy gap implies that the molecule is more polarizable and prone to chemical reactions, as it can be easily excited. nih.govsemanticscholar.org For a thiophene derivative studied using DFT, the HOMO and LUMO energies were calculated to be -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insight into charge transfer mechanisms within the molecule. iosrjournals.org In many thiophene systems, the HOMO is often localized on the electron-rich thiophene ring and sulfur atom, while the LUMO may be distributed across the acceptor groups. grafiati.com

Table 1: Example Frontier Molecular Orbital Energies and Energy Gaps for Thiophene Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Thiophene Derivative 8 | -4.994 | -1.142 | 3.852 | nih.gov |

| ETP5C | - | - | 4.6255 | nih.gov |

| Thiophene Sulfonamide (Compound 7) | - | - | 3.44 | semanticscholar.org |

| Thiophene Sulfonamide (Compound 3) | - | - | 4.65 | semanticscholar.org |

| DBTD4 | - | - | 2.882 | nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, where different colors represent different potential values.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule beyond the simple Lewis structure model. It examines intramolecular interactions, charge delocalization, and hyperconjugation effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. iosrjournals.orgnih.gov

Thiophene derivatives, particularly those with donor-acceptor architectures, are of significant interest for their potential non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. nih.govresearchgate.net Computational methods can predict these properties by calculating the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities.

A large hyperpolarizability value (β) is indicative of a strong NLO response. researchgate.net Molecules with significant intramolecular charge transfer (ICT) from a donor group to an acceptor group through a π-conjugated system, like the thiophene ring, often exhibit enhanced NLO properties. nih.gov Theoretical studies have shown a correlation between a small HOMO-LUMO gap and a large NLO response. semanticscholar.org For a series of D–π–A compounds based on thieno[3,2-b]thiophene, the total first hyperpolarizability (βtot) was calculated to be as high as 6.68 × 10⁻²⁸ esu. nih.gov These calculations are vital for designing new materials with tailored NLO characteristics.

Table 2: Example Calculated NLO Properties for Thiophene-Based Compounds

| Compound | Dipole Moment (μtot) (Debye) | Mean Polarizability (αtot) (esu) | First Hyperpolarizability (βtot) (esu) | Source |

| DBTD6 | 10.362 | 1.48 × 10⁻²² | - | nih.gov |

| DBTD4 | - | - | 6.68 × 10⁻²⁸ | nih.gov |

| DBTD5 | - | - | 6.23 × 10⁻²⁸ | nih.gov |

Key descriptors include:

Chemical Hardness (η): Calculated as η = (IP - EA) / 2, it measures the resistance of a molecule to changes in its electron distribution. A molecule with a high hardness value is less reactive. nih.gov

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), where higher softness indicates greater reactivity. nih.gov

Electronegativity (χ): Calculated as χ = (IP + EA) / 2, it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η) (where μ is the electronic chemical potential, μ ≈ -χ), this index quantifies the energy stabilization when the system acquires additional electronic charge from the environment. semanticscholar.orgnih.gov

These parameters are invaluable for comparing the reactivity of different compounds and predicting their chemical behavior in reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are powerful predictive tools in drug design.

Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D representation of molecules (e.g., topological, constitutional, and physicochemical properties) to predict their biological activity. jetir.org This approach has been successfully applied to series of thiophene carboxamide derivatives to predict their anti-tubercular activity. jetir.org

In a typical 2D-QSAR study, a dataset of compounds with known activities is divided into a training set (to build the model) and a test set (to validate it). jetir.orglaccei.org A multilinear regression model is then generated, linking the structural descriptors to the observed activity. The statistical quality of the model is paramount and is assessed using various metrics. researchgate.net A robust model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. jetir.org

| Statistical Metric | Description | Typical Value for a Good Model |

| r² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| pred_r² (External r²) | Measures the predictive ability on an external test set. | > 0.5 |

Table 3: Common Statistical Metrics for Evaluating QSAR Models. researchgate.net

A study on substituted thiophene carboxamide derivatives developed a 2D-QSAR model to predict anti-TB activity, which successfully identified key structural features influencing potency. jetir.org

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. mdpi.com Pharmacophore modeling can be ligand-based, derived from a set of active molecules, or structure-based, derived from the ligand-receptor complex. mdpi.com

For thiophene derivatives, pharmacophore models have been developed to identify novel candidates for various targets, including topoisomerases, which are crucial enzymes in DNA replication and are targeted by anticancer drugs. nih.gov These models typically define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The thiophene ring itself is often a core component of these pharmacophores, serving as a key hydrophobic and aromatic feature. nih.gov Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases to find new molecules that match the pharmacophoric features and are therefore likely to be active. nih.govmdpi.com

Biological Activity and Mechanistic Insights of 5 Acetylthiophene 2 Carboxamide and Its Derivatives

Anticancer Activity and Cellular Mechanisms

The core structure of thiophene (B33073) carboxamide has been a focal point for the development of novel anticancer agents. mdpi.com These compounds are recognized for their ability to interact with multiple oncogenic targets and often exhibit favorable pharmacological profiles. galaxypub.co Research has shown that derivatives of this scaffold can induce cell death and inhibit tumor progression through several distinct and sometimes overlapping mechanisms.

Inhibition of Cancer Cell Proliferation (e.g., HepG-2, HCT-116, MCF-7)

A primary indicator of anticancer potential is the ability of a compound to inhibit the growth and proliferation of cancer cells. Derivatives of 5-acetylthiophene-2-carboxamide have been evaluated against a panel of human cancer cell lines, showing significant cytotoxic effects.

Notably, thiophene carboxamide derivatives have demonstrated potent activity against liver cancer (HepG-2), colon cancer (HCT-116, Caco-2, HT-29), and breast cancer (MCF-7) cell lines. chemicalbook.comnih.gov For instance, certain thiophene-2-carboxamides bearing aryl substituents were found to be cytotoxic to liver, breast, and leukemia cell lines. mdpi.com In one study, novel thiophene carboxamide derivatives exhibited promising cytotoxic effects against MCF-7 and HT-29 colon cancer cells, with some compounds reducing cell viability to below 40% at a concentration of 100 μM. researchgate.net Another study highlighted a thiophene carboxamide derivative that showed significant cytotoxicity against HepG-2 and HCT-116 cells. nih.gov The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 1: In-vitro Antiproliferative Activity of Selected Thiophene Carboxamide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Phenyl-thiophene-carboxamide (2b) | Hep3B (Liver) | 5.46 | ccij-online.org |

| Phenyl-thiophene-carboxamide (2e) | Hep3B (Liver) | 12.58 | ccij-online.org |

| Thiophene carboxamide (MB-D2) | MCF-7 (Breast) | >50 | researchgate.net |

| Thiophene carboxamide (MB-D4) | MCF-7 (Breast) | >50 | researchgate.net |

| Thiophene carboxamide (MB-D2) | HT-29 (Colon) | <75 | researchgate.net |

| Thiophene carboxamide (MB-D4) | HT-29 (Colon) | <75 | researchgate.net |

| Thiophene carboxamide derivative 5 | HepG-2 (Liver) | Not specified | nih.gov |

| Thiophene carboxamide derivative 21 | HCT-116 (Colon) | Not specified | nih.gov |

Molecular Mechanisms of Antitumor Action

The anticancer effects of this compound derivatives are rooted in their ability to interfere with critical cellular machinery required for cancer cell survival and proliferation.

One of the most significant mechanisms of action for this class of compounds is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can halt the cell cycle and lead to cell death. nih.gov

Several thiophene carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor. nih.gov These derivatives mimic the chemical structure of CA-4, allowing them to bind to the colchicine-binding site on tubulin. nih.gov This interaction prevents the assembly of tubulin into microtubules, thereby disrupting the formation of the mitotic spindle and arresting cells in the G2/M phase of the cell cycle. nih.govgalaxypub.co Studies have confirmed through molecular docking and biological assays that these compounds effectively inhibit tubulin polymerization, leading to the disruption of the microtubule network in cancer cells. nih.govgalaxypub.co

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key protein in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. chemicalbook.com Inhibiting VEGFR-2 is a major strategy in cancer therapy. Certain carboxamide derivatives, including those with thiophene-like azole scaffolds, have been identified as potent, ATP-competitive inhibitors of VEGFR-2. ccij-online.org

Research has shown that novel derivatives can inhibit VEGFR-2 kinase at sub-micromolar concentrations. chemicalbook.com For example, a series of piperazinylquinoxaline-based derivatives, which share structural similarities with the carboxamide scaffold, displayed IC50 values against VEGFR-2 ranging from 0.19 to 0.60 µM. chemicalbook.com This inhibition of VEGFR-2 blocks the signaling pathway that stimulates the growth of blood vessels, effectively starving the tumor of essential nutrients and oxygen. chemicalbook.com Some compounds have even been developed as dual inhibitors of both tubulin polymerization and VEGFR-2, offering a synergistic antitumor effect by targeting both the cancer cells and their blood supply.

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Thiophene carboxamide derivatives have been shown to trigger apoptosis through various cellular signals. The disruption of microtubule dynamics by these compounds is a powerful trigger for cell cycle arrest, typically at the G2/M checkpoint. galaxypub.co

This G2/M arrest prevents the cell from entering mitosis with a compromised cytoskeleton. Prolonged arrest at this phase often initiates the apoptotic cascade. Studies have demonstrated that treatment with these derivatives leads to an increase in the population of cells in the G2/M phase and a subsequent rise in apoptotic markers. galaxypub.co This process can involve the activation of key executioner proteins like caspases (e.g., caspase-3 and -9) and the modulation of apoptosis-regulating proteins. researchgate.netgalaxypub.co For example, one tetrahydrobenzo[b]thiophene derivative was found to cause a dose-dependent G2/M accumulation and induce apoptosis by enhancing the levels of caspase 3 and 9. galaxypub.co

The breast cancer gene 1 (BRCA1) is a tumor suppressor protein that plays a critical role in DNA repair. Mutations in the BRCA1 gene are linked to an increased risk of breast and ovarian cancers. ccij-online.org The interaction of small molecules with BRCA1 is an area of significant therapeutic interest.

Recent theoretical studies have explored the potential interaction between thiophene derivatives and BRCA1. galaxypub.coccij-online.org Using molecular docking models, researchers have investigated the binding of various thiophene analogs to the BRCA1 protein. ccij-online.org These computational studies suggest that certain thiophene derivatives could act as inhibitory agents of BRCA1. ccij-online.org The inhibition constant (Ki), a measure of binding affinity, for several thiophene analogs was found to be similar to that of niraparib, a known PARP inhibitor effective in BRCA-mutated tumors. galaxypub.coccij-online.org These findings propose that specific thiophene structures could potentially inhibit the biological activity of BRCA1, which could translate into a decrease in the growth of breast cancer cells. ccij-online.org However, these are theoretical predictions, and further experimental validation is required to confirm this mechanism of action. ccij-online.org

Antimicrobial, Antibacterial, and Antifungal Efficacy

Derivatives of this compound have demonstrated notable efficacy against a spectrum of microbial pathogens. The structural versatility of the thiophene-carboxamide scaffold allows for modifications that enhance potency and selectivity against specific microorganisms.

Research has particularly highlighted the potential of thiophene-carboxamide derivatives as antitubercular agents. Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics. nih.govnih.gov

A series of 2-amino-5-phenylthiophene-3-carboxamide (B41156) derivatives were specifically designed and synthesized as inhibitors of Mtb DNA gyrase. nih.gov One of the most potent compounds from this series demonstrated significant inhibitory activity against the Mtb H37Rv strain. While broad-spectrum activity against common Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria is a feature of some heterocyclic compounds, the primary focus for this particular thiophene scaffold has been on its antimycobacterial properties. nih.govnih.gov Studies on other substituted thiophene derivatives have shown varied results against these common bacteria, indicating that the substitution pattern is crucial for determining the antimicrobial spectrum. nih.gov

Table 1: Antitubercular Activity of a 2-Amino-5-phenylthiophene-3-carboxamide Derivative

| Compound/Drug | Target | IC₅₀ (μM) against Mtb DNA Gyrase Supercoiling |

|---|---|---|

| Lead Thiophene Derivative | Mtb DNA Gyrase | 0.86 ± 0.81 |

| Ciprofloxacin (control) | Mtb DNA Gyrase | 1.12 ± 0.32 |

Data sourced from a study on substituted 2-amino-5-phenylthiophene-3-carboxamide derivatives. nih.gov

The primary mechanism of antitubercular action for 2-amino-5-phenylthiophene-3-carboxamide derivatives has been identified as the inhibition of DNA gyrase. nih.gov DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.gov Its absence in humans makes it an excellent and clinically validated target for antibacterial drugs. nih.gov These thiophene derivatives specifically target the GyrB subunit of the enzyme, and biophysical studies have confirmed the binding affinity of these molecules to this domain. nih.gov

Inhibition of DNA gyrase can lead to secondary effects that contribute to bacterial cell death. For instance, in E. coli, the inhibition of DNA synthesis by gyrase inhibitors has been shown to induce changes in the cell envelope, leading to increased membrane permeability and eventual plasmolysis. nih.gov While not directly studied for the this compound series, this suggests a potential secondary mechanism where disrupting DNA replication leads to a loss of cell membrane integrity. Other mechanisms, such as the inhibition of tyrosyl-tRNA synthetase, have been explored for different classes of antimicrobial agents but are not the primary identified pathway for this specific thiophene scaffold.

Anti-inflammatory Properties and Enzyme Inhibition

Thiophene-based compounds are recognized for their anti-inflammatory potential. nih.gov Derivatives of this compound have been investigated for their ability to modulate key pathways in the inflammatory cascade.

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical to the metabolism of arachidonic acid, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. sciety.org Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. tandfonline.com Thiophene derivatives have been explored as privileged structures for designing new anti-inflammatory agents that target these enzymes. nih.gov

Studies on various substituted thiophenes have shown that these compounds can act as inhibitors of both COX and LOX. nih.gov For example, certain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to reduce the levels of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), which is a downstream product of COX-2 activity. researchgate.netresearchgate.net The development of dual COX/LOX inhibitors is a promising therapeutic strategy, as it can offer enhanced anti-inflammatory efficacy and potentially a better safety profile compared to selective COX inhibitors. nih.gov

Table 2: Effect of Tetrahydrobenzo[b]thiophene Derivatives on Inflammatory Mediators

| Compound | Effect on PGE₂ Levels | Effect on COX-2 Expression |

|---|---|---|

| Tetrahydrobenzo[b]thiophene Derivative 2a | Significant Reduction | Significant Reduction |

| Tetrahydrobenzo[b]thiophene Derivative 3a | Significant Reduction | Significant Reduction |

| Tetrahydrobenzo[b]thiophene Derivative 3b | Significant Reduction | Significant Reduction |

Data from a study on LPSEc-stimulated RAW 264.7 cells. researchgate.net

Beyond direct enzyme inhibition, thiophene derivatives can exert anti-inflammatory effects by modulating the expression of key pro-inflammatory genes. The transcription factor NF-κB is a master regulator of inflammation, and its activation leads to increased expression of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), as well as enzymes like inducible nitric oxide synthase (iNOS). sciety.orgresearchgate.net

Research on tetrahydrobenzo[b]thiophene derivatives demonstrated that these compounds could reverse the elevated levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in lipopolysaccharide-stimulated macrophage cells. researchgate.netresearchgate.net This effect was linked to the activation of the NRF2 pathway, which has a known role in suppressing inflammation. researchgate.net Similarly, other thiophene derivatives have been shown to negatively regulate the expression of TNF-α and IL-8. nih.gov This ability to downregulate multiple pro-inflammatory mediators highlights the potential of the thiophene scaffold in treating chronic inflammatory diseases. nih.govunito.it

Table 3: Effect of Tetrahydrobenzo[b]thiophene Derivatives on Pro-inflammatory Cytokine Levels

| Cytokine | Effect of Treatment with Thiophene Derivatives |

|---|---|

| TNF-α | Significant Reduction |

| IL-6 | Significant Reduction |

| IL-1β | Significant Reduction |

| IFN-γ | Significant Reduction |

Data from a study on LPSEc-stimulated RAW 264.7 cells. researchgate.net

Mast cells are key players in allergic and inflammatory reactions, releasing a host of potent mediators like histamine (B1213489) and pro-inflammatory cytokines upon activation. researchgate.netvcu.edu Stabilizing mast cells to prevent their degranulation is a recognized therapeutic strategy. researchgate.net

Interestingly, a derivative of benzocycloheptathiophene, Ketotifen, is a known mast cell stabilizer. frontiersin.org Its mechanism involves blocking the calcium channels that are essential for the degranulation process. frontiersin.org This provides a strong precedent for the potential of thiophene-based structures to inhibit mast cell degranulation. While direct studies on this compound itself are limited in this specific area, the established activity of structurally related thiophene compounds suggests this as a plausible and promising avenue for future investigation. frontiersin.orgnih.gov

Antioxidant Potential and Radical Scavenging Activity

Thiophene derivatives, including those related to this compound, have demonstrated notable antioxidant and radical scavenging properties. While direct studies on this compound are not extensively documented in this context, the broader class of thiophene-2-carboxamides has been a subject of investigation. For instance, 3-amino thiophene-2-carboxamide derivatives have shown the highest antioxidant activity with a percent inhibition ranging from 46.9% to 62.0%. smolecule.com In comparison, 3-hydroxy thiophene-2-carboxamide derivatives exhibit moderate inhibition (28.4%–54.9%), while 3-methyl thiophene-2-carboxamide derivatives show the lowest activity (12.0%–22.9%). smolecule.com

The antioxidant capacity of these compounds is often evaluated using methods like the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays. nih.govresearchgate.net In one study, a 3-amino thiophene-2-carboxamide derivative demonstrated a significant 62.0% inhibition in an ABTS assay, which is comparable to the standard antioxidant, ascorbic acid (88.44%). nih.gov The mechanism behind this activity is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals. nih.gov

Table 1: Antioxidant Activity of Thiophene-2-carboxamide Derivatives

| Derivative Class | Inhibition Percentage (%) |

|---|---|

| 3-amino thiophene-2-carboxamides | 46.9 – 62.0 |

| 3-hydroxy thiophene-2-carboxamides | 28.4 – 54.9 |

| 3-methyl thiophene-2-carboxamides | 12.0 – 22.9 |

Data from a study on the antioxidant activity of various thiophene-2-carboxamide derivatives. smolecule.com

Antiviral Effects (e.g., Ebola Virus Entry Inhibition)

The thiophene scaffold is a key feature in a number of compounds investigated for their antiviral properties. smolecule.com Derivatives of thiophene have been identified as potent inhibitors of Ebola virus (EBOV) entry. nih.gov A phenotypic screening of a chemical library led to the discovery of a hit compound with a thiophene scaffold that exhibited antiviral activity in the micromolar range. nih.gov Subsequent optimization of this hit compound, which involved modifications of substituents on the thiophene ring, resulted in derivatives with enhanced antiviral potency. nih.gov

For example, a series of thiophene derivatives were synthesized and tested for their ability to inhibit EBOV-GP-pseudotyped virus (pEBOV). One such derivative, Thiophene 57 , showed a promising 50% effective concentration (EC₅₀) of 0.19 µM. nih.gov These compounds are believed to exert their effect by inhibiting the entry of the virus into host cells, a critical step in the viral life cycle. nih.govnih.govnih.gov

In addition to Ebola virus, thiophene carboxamide derivatives have also been explored for their activity against other viruses. In a study focused on anti-norovirus agents, 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide was identified as an inhibitor with an EC₅₀ of 37 µM. jst.go.jp Further structure-activity relationship (SAR) studies led to the development of more potent analogs, such as a 3,5-di-bromo-thiophene derivative with an EC₅₀ of 24 µM and a 4,6-di-fluoro-benzothiazole derivative with an EC₅₀ of 5.6 µM. jst.go.jp A hybrid of these two, 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole , demonstrated the most potent anti-norovirus activity with an EC₅₀ of 0.53 µM. jst.go.jp

Table 2: Antiviral Activity of Selected Thiophene Derivatives

| Compound | Virus | EC₅₀ (µM) |

|---|---|---|

| Thiophene 57 | Ebola Virus | 0.19 |

| 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Norovirus | 37 |

| 3,5-di-bromo-thiophene derivative | Norovirus | 24 |

| 4,6-di-fluoro-benzothiazole derivative | Norovirus | 5.6 |

| 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole | Norovirus | 0.53 |

EC₅₀ values represent the concentration of the compound required to inhibit viral activity by 50%. Data compiled from studies on Ebola virus and norovirus inhibitors. nih.govjst.go.jp

Neurological Target Modulation (e.g., Monoamine Oxidase B (MAO-B) Inhibition)

Derivatives of this compound have emerged as novel and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. acs.org A lead optimization program focusing on a series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides identified them as potent MAO-B inhibitors. acs.org One such compound, HT-0411 , was found to be a selective and specific MAO-B inhibitor, with weak activity against the related MAO-A isoform. acs.org

The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. For instance, certain thiophene-based conjugated dienones have shown significant MAO-B inhibition, with some derivatives exhibiting IC₅₀ values in the nanomolar range. nih.gov Specifically, a thiophene derivative, CD14 , was identified as a potent MAO-B inhibitor with an IC₅₀ of 0.036 µM. nih.gov

The benzo[b]thiophene scaffold, which is structurally related to thiophene, has also been investigated for MAO inhibition. nih.gov A series of benzo[b]thiophen-3-ol derivatives were found to be highly selective inhibitors of the MAO-B isoform. nih.govresearchgate.net These findings underscore the potential of thiophene-based structures in the development of new therapeutic agents for neurological disorders. uniroma1.it

Table 3: MAO-B Inhibitory Activity of Selected Thiophene Derivatives

| Compound | IC₅₀ (µM) for MAO-B |

|---|---|

| HT-0411 | 0.192 |

| CD14 | 0.036 |

IC₅₀ values represent the concentration of the compound required to inhibit MAO-B activity by 50%. Data from studies on MAO-B inhibitors. acs.orgnih.gov

Other Pharmacological Activities Investigated (e.g., Antileishmanial, Antihypertensive, Antidiabetic)

The pharmacological potential of thiophene-2-carboxamide derivatives extends beyond the aforementioned activities. Notably, these compounds have been investigated for their antileishmanial, antihypertensive, and antidiabetic properties.

Antileishmanial Activity: 5-Nitrothiophene-2-carboxamides (5N2Cs) have been identified as promising antileishmanial agents. dur.ac.ukdur.ac.uk Two hit compounds from this class, 16 and 17 , showed significant activity in a high-throughput screen. dur.ac.ukdur.ac.uk Structure-activity relationship studies revealed that the 5N2C functionality is crucial for this activity. dur.ac.ukdur.ac.uk Furthermore, introducing a morpholine (B109124) ring into the structure led to lead compounds with improved aqueous solubility while retaining potent antileishmanial activity. dur.ac.ukdur.ac.uk Other 2-amino-thiophene derivatives have also demonstrated effective and selective action against Leishmania amazonensis. flemingcollege.ca A specific 2-amino-thiophenic derivative, SB-200 , was effective in inhibiting the growth of several Leishmania species. nih.gov

Antihypertensive Activity: Thiophene derivatives have been explored as potential antihypertensive agents. Thienopyrimidinedione derivatives, which are structurally related to thiophene-2-carboxamides, have been synthesized and evaluated for this purpose. acs.org Additionally, novel 7-(cyclic amido)-6-hydroxythieno[3,2-b]pyrans have been described as potassium channel activators with oral antihypertensive activity in spontaneously hypertensive rats. nih.gov One of the most potent compounds in this series was found to be 10-fold more potent than cromakalim. nih.gov

Antidiabetic Activity: While less extensively documented, some thiophene derivatives have been investigated for their potential in managing diabetes.

Receptor Binding Profiling

Serotonin (B10506) Receptor Binding (e.g., 5-HT2A, 5-HT2C)

Thiophene derivatives have been synthesized and evaluated for their antagonist activity at serotonin 5-HT2A receptors. nih.gov In one study, novel fused thiophene derivatives were tested, and two compounds, 3-[2-[4-phenylpiperazin-1-yl]ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 6a and ethyl 2-[[4-(2-methoxyphenyl)piperazin-1-yl]acetylamino]-4,5,6,7-tetrahydro-6-methylthieno[2,3-c]pyridine-3-carboxylate 11d , were identified as the most active 5-HT2A antagonists. nih.gov Molecular modeling studies suggested that a 2-methoxy substituent, as seen in compound 11d, is important for its full antagonistic properties. nih.govebi.ac.uk The spatial arrangement of a basic nitrogen atom relative to the thiophene core was also found to significantly influence the binding affinity and biological activity. ebi.ac.uk

Cannabinoid Receptor Binding (e.g., CB1, CB2)

Melatonin (B1676174) Receptor Binding (e.g., MT-1, MT-2)

Melatonin receptors MT1 and MT2 are G protein-coupled receptors (GPCRs) that mediate the effects of the neurohormone melatonin, playing a crucial role in regulating circadian rhythms. As such, they are significant targets for the development of treatments for sleep and mood disorders.

While the thiophene-2-carboxamide scaffold is of interest in medicinal chemistry, current research literature does not provide direct evidence of this compound binding to melatonin receptors MT1 or MT2. However, related structures have been explored in this context. Molecular docking studies of some complex hydrazone derivatives have suggested that they could act as ligands for both MT1 and MT2 receptors. researchgate.net Additionally, benzo[b]thiophene-2-carboxamide (B1267583) derivatives have been noted for their activity at melatonin receptors. sigmaaldrich.cn These findings indicate that the broader benzothiophene (B83047) carboxamide scaffold has been considered in the development of melatonin receptor ligands, though specific data for this compound remains uncharacterized in publicly available research.

Urea (B33335) Transporter Inhibition

Urea-thiophene carboxamide derivatives have been identified as potent inhibitors of urea transport, with potential applications as otoprotective agents against damage induced by aminoglycoside antibiotics. acs.orgnih.gov A key example from this class is a compound identified as ORC-001 (also referred to as compound 1 ), which was discovered through a phenotypic screen to protect mechanosensory hair cells in zebrafish from neomycin-induced death. acs.orgnih.gov The protective concentration (HC50) for ORC-001 was 3.2 μM. acs.orgnih.gov This protective effect has spurred further investigation into the structure-activity relationship of this compound class to optimize potency and drug-like properties. acs.org

The mechanism of otoprotection is linked to the inhibition of a yet-unidentified transporter responsible for aminoglycoside uptake into hair cells. The exploration of this chemical series led to the development of highly potent and orally active agents that protect against hearing loss in animal models. acs.orgnih.gov

Ebola Virus Glycoprotein (B1211001) (EBOV-GP) Interaction with NPC1 Receptor

The entry of the Ebola virus (EBOV) into host cells is a complex process that relies on specific host factors, making it a key target for antiviral therapies. The virus is internalized into endosomes, where the viral glycoprotein (GP) is cleaved by host proteases like cathepsins. embopress.org This cleavage event is critical as it exposes the receptor-binding site on the GP. embopress.org

The cleaved GP then binds to the intracellular Niemann-Pick C1 (NPC1) protein, a cholesterol transporter located in the membrane of late endosomes and lysosomes. embopress.orgembopress.orgnih.gov This interaction between the viral GP and the host's NPC1 receptor is essential and triggers the fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm and begin replication. embopress.orgnih.gov The NPC1 protein is considered the critical intracellular receptor for filovirus entry. embopress.orgembopress.org Some research also suggests that NPC1 interacts with another host protein, T-cell immunoglobulin and mucin domain 1 (TIM-1), and that this interaction is also important for the membrane fusion step. asm.org

While small molecules have been developed to inhibit this crucial GP-NPC1 interaction, there is no available scientific literature that specifically reports on the activity of this compound or its direct derivatives as inhibitors of this process.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into effective therapeutic agents. For the thiophene-2-carboxamide scaffold and its derivatives, SAR has been explored across various biological targets.

SAR for Urea Transporter Inhibition and Otoprotection

The SAR of urea-thiophene carboxamides has been extensively studied to improve upon the otoprotective activity of the initial hit compound, ORC-001. nih.gov The molecule was conceptually divided into several structural units for systematic modification. A critical finding was related to the primary carboxamide at the C2 position of the thiophene ring. acs.org

Modification of this carboxamide group demonstrated its importance for biological activity.

Bioisosteric Replacement : Replacing the carboxamide with bioisosteres such as 1,2,5-oxadiazole or 1,3,4-oxadiazole (B1194373) resulted in inactive compounds. acs.org

N-Substitution : While many substitutions abolished activity, modest activity was retained with small, polar N-substituents. The 2-hydroxyethyl carboxamide and the 2-(N-morpholino)ethyl carboxamide retained some protective effect. This suggests that an internal hydrogen bond with the nearby urea proton might pre-organize the molecule's conformation in a way that contributes to its potency. acs.org

Table 1: SAR of Carboxamide Variants in Urea-Thiophene Carboxamides

Activity measured as the concentration conferring 50% protection (HC50) in a zebrafish hair cell viability assay.

| Compound | R Group on Carboxamide Nitrogen | Protective Activity (HC50) |

| ORC-001 | -H (Primary carboxamide) | 3.2 µM |

| 21 | 1,2,5-oxadiazole (bioisostere) | Inactive |

| 22 | 1,3,4-oxadiazole (bioisostere) | Inactive |

| 24 | -CH₂CH₂OH | 9.4 µM |

| 25 | -CH₂CH₂-Morpholine | 9.4 µM |

SAR for Kinase Inhibition

Related scaffolds, such as 5-methoxy- and 5-hydroxybenzothiophene-2-carboxamides, have been developed as potent inhibitors of various protein kinases implicated in cancer, including Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). nih.govnih.gov

Amide Substitution : For 5-methoxybenzothiophene-2-carboxamide inhibitors of Clk1, introducing a 3,5-difluoro benzyl (B1604629) group onto the amide nitrogen led to compound 10b , which showed improved cellular potency and selectivity for Clk1 over the related kinase Clk2. nih.gov

Thiophene Ring Substitution : Changing the 5-methoxy group on the benzothiophene ring to a 5-hydroxy group broadened the inhibitory profile. nih.gov For instance, compound 16b , a 5-hydroxybenzothiophene hydrazide, emerged as a potent multi-kinase inhibitor, effectively targeting Clk1, Clk4, Dyrk1A, Dyrk1B, and others. This modification likely allows for additional hydrogen bond interactions within the kinase active site. nih.govtandfonline.com

Table 2: SAR of Benzothiophene-2-Carboxamide Derivatives as Kinase Inhibitors

| Compound | Scaffold | Key Modification | Primary Target(s) | Reported IC50 |

| 10b | 5-Methoxybenzothiophene-2-carboxamide | 3,5-difluoro benzyl on amide | Clk1 | 12.7 nM |

| 16b | 5-Hydroxybenzothiophene-2-hydrazide | 5-OH group, hydrazide linker | Multi-kinase | 163 nM (Clk1), 11 nM (Clk4) |

General SAR for Antimicrobial and Antioxidant Activity

Studies on other thiophene-2-carboxamide derivatives have provided additional SAR insights. For a series of compounds tested for antibacterial and antioxidant activity, substitutions at the 3-position of the thiophene ring were critical. 3-Amino thiophene-2-carboxamide derivatives were found to be more potent antioxidants than the corresponding 3-hydroxy or 3-methyl derivatives. nih.gov This highlights how modifications to the core thiophene ring can significantly influence biological activity. nih.gov

Applications in Advanced Materials and Catalysis Research

Role in Organic Electronics and Semiconductors

Thiophene (B33073) derivatives are fundamental building blocks in the field of organic electronics due to their excellent charge transport properties and stability. smolecule.com While extensive research exists for the broader class of polythiophenes, 5-Acetylthiophene-2-carboxamide is noted for its potential as a precursor or component in these advanced materials. smolecule.com

Formulation of Conductive Polymers

The development of conductive polymers is a cornerstone of modern electronics, enabling flexible displays, printable circuits, and efficient solar cells. Thiophene-based polymers are particularly valued for their conductivity. This compound can serve as a monomer or a precursor in the synthesis of such polymers. smolecule.com The presence of the acetyl and carboxamide groups can influence the electronic properties of the resulting polymer through mechanisms like oxidation, which can modify the compound's electronic structure. smolecule.com

Improvement of Photoelectric Properties in Organic Electronic Devices

In devices like organic photovoltaic cells and organic light-emitting diodes (OLEDs), the performance is highly dependent on the ability of the materials to absorb and convert light into electrical energy or vice versa. Thiophene derivatives are integral to these processes. smolecule.com this compound is recognized for its potential applications in organic electronics, including organic semiconductors and photovoltaic cells. smolecule.com The specific functional groups on the thiophene ring can be tailored to fine-tune the photoelectric properties, although detailed performance metrics for devices solely incorporating this compound are not extensively documented.

Ligand Design in Catalytic Systems

In the field of catalysis, the design of ligands that coordinate to a metal center is critical for controlling the efficiency and selectivity of chemical reactions. The functional groups on this compound make it a candidate for ligand development.

Enhancement of Reaction Efficiency in Organic Transformations